![molecular formula C8H11NS B2842143 {[1-(3-Thienyl)cyclopropyl]methyl}amine CAS No. 1368118-35-7](/img/structure/B2842143.png)
{[1-(3-Thienyl)cyclopropyl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[1-(3-Thienyl)cyclopropyl]methyl}amine” is a chemical compound with the CAS Number: 1368118-35-7 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 . The compound has a molecular weight of 153.25 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1-(3-Thienyl)cyclopropylmethyl has been extensively studied for its potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and is used in many organic synthesis reactions. Its mechanism of action involves the reaction of the cyclopropylmethyl amine with a variety of reagents, such as aldehydes and ketones, to produce a variety of products, such as alcohols, aldehydes, and ketones. This reaction is known as a Grignard reaction.
Biochemical and Physiological Effects
1-(3-Thienyl)cyclopropylmethyl has been studied for its potential applications in the field of biochemistry and physiology. It has been found to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, 1-(3-Thienyl)cyclopropylmethyl has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Thienyl)cyclopropylmethyl has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using 1-(3-Thienyl)cyclopropylmethyl is its high reactivity, which makes it useful in a variety of reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without significant degradation. However, 1-(3-Thienyl)cyclopropylmethyl is a highly reactive compound and can be hazardous if not handled properly. Additionally, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Direcciones Futuras
1-(3-Thienyl)cyclopropylmethyl has a wide range of potential applications in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In the future, there is potential for further research into the potential uses of 1-(3-Thienyl)cyclopropylmethyl in the synthesis of pharmaceuticals, pesticides, dyes, and fragrances. Additionally, further research could be conducted into the biochemical and physiological effects of 1-(3-Thienyl)cyclopropylmethyl, as well as its potential applications in the field of biochemistry and physiology. Finally, research could be conducted into the development of new and improved methods of synthesis and storage of 1-(3-Thienyl)cyclopropylmethyl.
Métodos De Síntesis
1-(3-Thienyl)cyclopropylmethyl can be synthesized from cyclopropane through a number of methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with cyclopropane. This reaction produces a cyclopropylmethyl amine, which can then be reacted with a variety of reagents to produce 1-(3-Thienyl)cyclopropylmethyl. Other methods of synthesis include the use of organometallic reagents, such as lithium and magnesium, and the use of aldehydes and ketones.
Propiedades
IUPAC Name |
(1-thiophen-3-ylcyclopropyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXOUGZJYCDQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

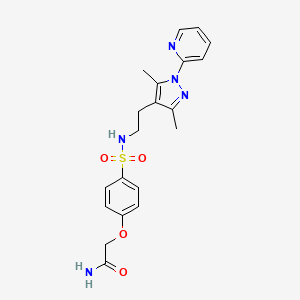
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)
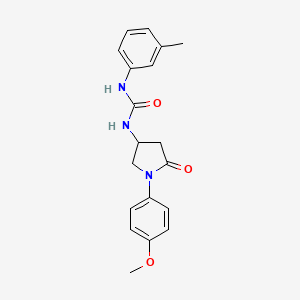
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

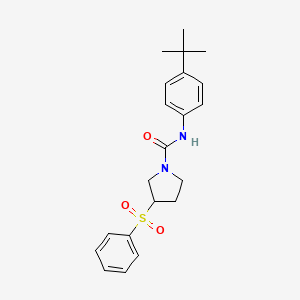
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
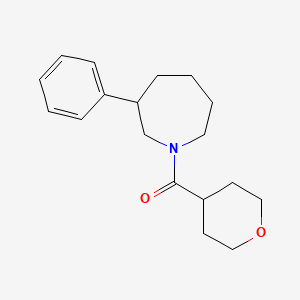
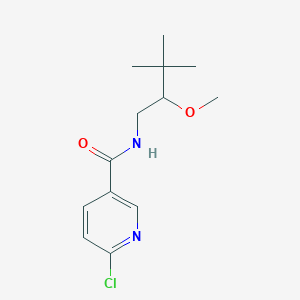
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2842081.png)

![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)